![molecular formula C15H15N5OS2 B15086940 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 400863-62-9](/img/structure/B15086940.png)
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound that features a unique combination of a thiadiazole ring and a cyclopenta[b]thieno[3,2-e]pyridine scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step reactions. One common approach includes the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate . The cyclopenta[b]thieno[3,2-e]pyridine scaffold can be synthesized via cyclization reactions involving appropriate starting materials and catalysts . The final step involves the coupling of the thiadiazole and cyclopenta[b]thieno[3,2-e]pyridine moieties under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also disrupt cellular processes by interfering with DNA replication or protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Cyclopenta[b]thieno[3,2-e]pyridine Derivatives: Compounds with this scaffold are studied for their potential in medicinal chemistry and material science.
Uniqueness
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is unique due to its combination of the thiadiazole and cyclopenta[b]thieno[3,2-e]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
400863-62-9 |
|---|---|
Formule moléculaire |
C15H15N5OS2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
6-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C15H15N5OS2/c1-2-10-19-20-15(22-10)18-13(21)12-11(16)8-6-7-4-3-5-9(7)17-14(8)23-12/h6H,2-5,16H2,1H3,(H,18,20,21) |
Clé InChI |
MUUCHSQNPWBEEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)C2=C(C3=C(S2)N=C4CCCC4=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-8-[(3-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B15086859.png)
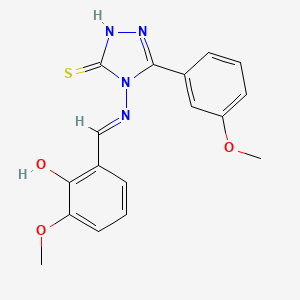
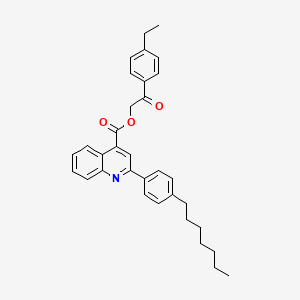
![Endo-1-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B15086881.png)
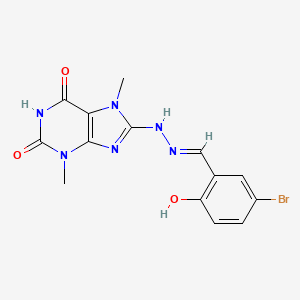
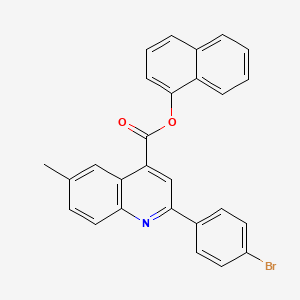
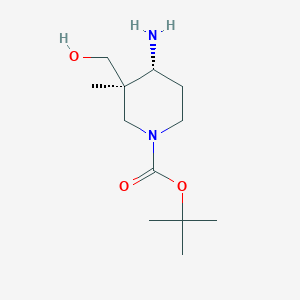

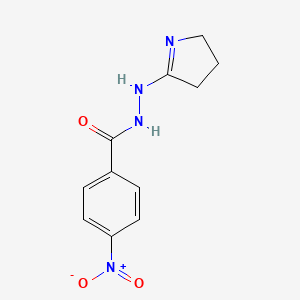

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypropanoic acid](/img/structure/B15086916.png)
![N-butyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086930.png)

![7-(2-Chlorobenzyl)-1,3-dimethyl-8-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15086951.png)
